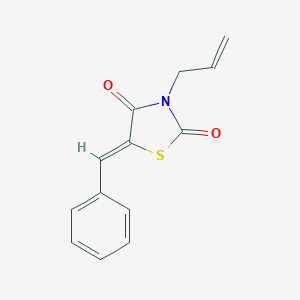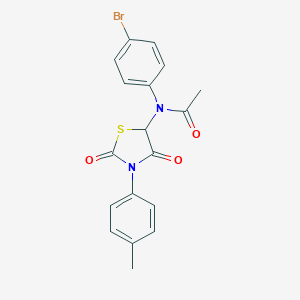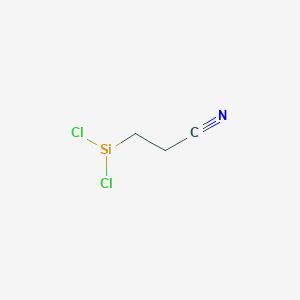
Propanenitrile, 3-(dichlorosilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-(dichlorosilyl)-, also known as 3-(dichlorosilyl)propionitrile, is a chemical compound that belongs to the group of organosilicon compounds. It is a colorless liquid that has a characteristic smell and is soluble in organic solvents. The compound is widely used in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of propanenitrile, Propanenitrile, 3-(dichlorosilyl)-(dichlorosilyl)- is not well understood. However, it is believed that the compound reacts with other chemical compounds in a similar way to other organosilicon compounds, which involves the formation of covalent bonds between the silicon atom and other chemical groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of propanenitrile, Propanenitrile, 3-(dichlorosilyl)-(dichlorosilyl)-. However, studies have shown that the compound has low toxicity and is not expected to cause any adverse health effects when used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Propanenitrile, Propanenitrile, 3-(dichlorosilyl)-(dichlorosilyl)- has several advantages when used in laboratory experiments. It is a stable compound that can be easily synthesized using various methods. The compound is also relatively inexpensive and readily available. However, the limitations of the compound include its low solubility in water and its limited reactivity with certain chemical groups.
Zukünftige Richtungen
There are several future directions for the use of propanenitrile, Propanenitrile, 3-(dichlorosilyl)-(dichlorosilyl)- in scientific research. One direction is the development of new materials, such as silicone-based polymers, using the compound as a precursor. Another direction is the synthesis of new organosilicon compounds with unique chemical properties. Additionally, the compound could be used in the development of new drugs and pharmaceuticals.
Conclusion:
Propanenitrile, Propanenitrile, 3-(dichlorosilyl)-(dichlorosilyl)- is a unique organosilicon compound that has various scientific research applications. Its synthesis method is relatively simple, and it has several advantages when used in laboratory experiments. Although there is limited information available on its biochemical and physiological effects, the compound has low toxicity and is not expected to cause any adverse health effects. There are several future directions for the use of the compound in scientific research, including the development of new materials and the synthesis of new organosilicon compounds.
Synthesemethoden
Propanenitrile, Propanenitrile, 3-(dichlorosilyl)-(dichlorosilyl)- can be synthesized using various methods, including the reaction of propionitrile with silicon tetrachloride in the presence of a Lewis acid catalyst. Another method involves the reaction of propionitrile with chlorotrimethylsilane in the presence of a base. The compound can also be synthesized using other organosilicon compounds as starting materials.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, Propanenitrile, 3-(dichlorosilyl)-(dichlorosilyl)- has various scientific research applications, including its use as a reagent in organic synthesis. It is also used as a precursor in the synthesis of other organosilicon compounds. The compound has been used in the development of new materials, such as silicone-based polymers, due to its unique chemical properties.
Eigenschaften
CAS-Nummer |
1071-74-5 |
|---|---|
Molekularformel |
C3H4Cl2NSi |
Molekulargewicht |
153.06 g/mol |
InChI |
InChI=1S/C3H4Cl2NSi/c4-7(5)3-1-2-6/h1,3H2 |
InChI-Schlüssel |
VXAXAGJOZVXPJA-UHFFFAOYSA-N |
SMILES |
C(C[Si](Cl)Cl)C#N |
Kanonische SMILES |
C(C[Si](Cl)Cl)C#N |
Andere CAS-Nummern |
1071-74-5 |
Synonyme |
3-(Dichlorosilyl)propanenitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



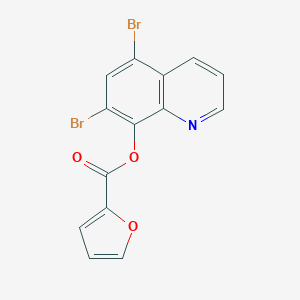
![N-cyclopropyl-2-({4-[(4-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)acetamide](/img/structure/B229250.png)
![2-[2-[(2Z)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229251.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B229252.png)
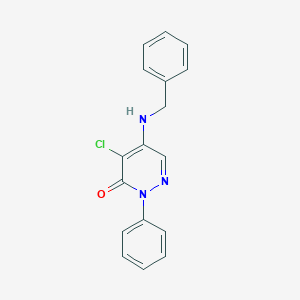
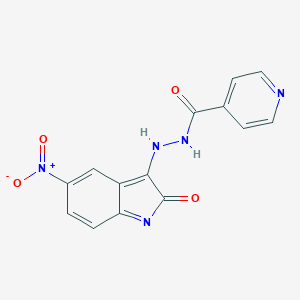
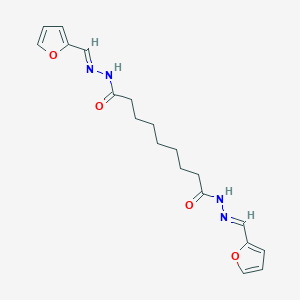
![3-nitro-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B229263.png)
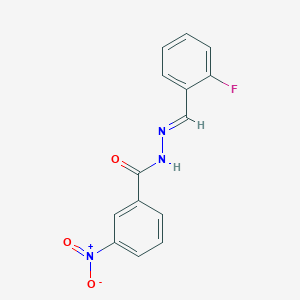
![2-bromo-N-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)amino]benzamide](/img/structure/B229274.png)
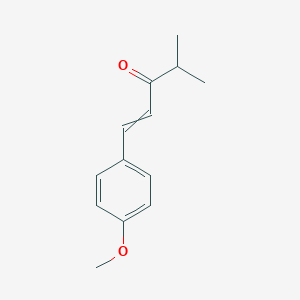
![[1-(2-Methyl-allyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B229278.png)
